molecular formula C11H14ClNO3S2 B2976707 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide CAS No. 852940-43-3

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide

Cat. No. B2976707
M. Wt: 307.81
InChI Key: QYGLEXRUOCVCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide (hereafter referred to as CTA) is a novel synthetic compound that has been the subject of increasing scientific research in recent years. CTA is a sulfur-containing heterocyclic compound, which has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Pathways and Biological Activity Research into functionalized 3-(substituted amino)thieno[2,3-b]pyridines, which bear structural similarities to the compound , highlights the synthetic versatility and potential biological activities of such molecules. These compounds, prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, have shown to be potent herbicide antidotes. This indicates the potential agricultural applications of related compounds, including the one of interest, in enhancing crop protection strategies. The synthesis processes and the confirmation of key structures through X-ray diffraction and 2D NMR techniques emphasize the importance of these compounds in developing new chemical entities with significant biological activities (Dotsenko et al., 2019).

Chemical Structure Analysis Studies focusing on the crystal structure analysis of similar compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provide insights into the molecular interactions and stability of these molecules. The orientation of chlorophenyl and thiazole rings and the formation of intermolecular interactions in the crystal lattice are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Saravanan et al., 2016).

Herbicide Efficacy and Metabolism Research into chloroacetamide herbicides, such as acetochlor, which shares a functional group with the compound of interest, sheds light on the mechanisms underlying their selective phytotoxicity. The metabolism of these herbicides in tolerant and susceptible plants, leading to the formation of thioether conjugates, is a critical area of study. This research helps in understanding how modifications to the acetamide backbone, like those in 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide, can affect herbicidal activity and selectivity, potentially leading to the development of safer and more effective agricultural chemicals (Breaux, 1987).

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c12-6-11(14)13(7-10-2-1-4-17-10)9-3-5-18(15,16)8-9/h1-2,4,9H,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLEXRUOCVCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.